Cas no 221051-90-7 (3-Amino-2,2-dimethylhexanoic acid)

3-Amino-2,2-dimethylhexanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-amino-2,2-dimethylhexanoic acid
- 3-amino-2,2-dimethylhexanoicacid
- EN300-1296942
- 221051-90-7
- Hexanoic acid, 3-amino-2,2-dimethyl-
- 3-Amino-2,2-dimethylhexanoic acid
-
- インチ: 1S/C8H17NO2/c1-4-5-6(9)8(2,3)7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)
- InChIKey: BBCUTANFHJJDOT-UHFFFAOYSA-N
- SMILES: OC(C(C)(C)C(CCC)N)=O
計算された属性
- 精确分子量: 159.125928785g/mol
- 同位素质量: 159.125928785g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 4
- 複雑さ: 143
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -1.2
- トポロジー分子極性表面積: 63.3Ų
じっけんとくせい
- 密度みつど: 0.999±0.06 g/cm3(Predicted)
- Boiling Point: 259.2±23.0 °C(Predicted)
- 酸度系数(pKa): 3.83±0.50(Predicted)
3-Amino-2,2-dimethylhexanoic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1296942-2500mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 2500mg |
$1650.0 | 2023-09-30 | ||
Enamine | EN300-1296942-10000mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 10000mg |
$3622.0 | 2023-09-30 | ||
Enamine | EN300-1296942-1.0g |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 1g |
$0.0 | 2023-06-06 | ||
Enamine | EN300-1296942-250mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 250mg |
$774.0 | 2023-09-30 | ||
Enamine | EN300-1296942-1000mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 1000mg |
$842.0 | 2023-09-30 | ||
Enamine | EN300-1296942-5000mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 5000mg |
$2443.0 | 2023-09-30 | ||
Enamine | EN300-1296942-50mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 50mg |
$707.0 | 2023-09-30 | ||
Enamine | EN300-1296942-100mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 100mg |
$741.0 | 2023-09-30 | ||
Enamine | EN300-1296942-500mg |
3-amino-2,2-dimethylhexanoic acid |
221051-90-7 | 500mg |
$809.0 | 2023-09-30 |
3-Amino-2,2-dimethylhexanoic acid 関連文献
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645
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Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
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Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Yasuhito Sugano,Mun'delanji C. Vestergaard,Masato Saito,Eiichi Tamiya Chem. Commun., 2011,47, 7176-7178
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
3-Amino-2,2-dimethylhexanoic acidに関する追加情報
Introduction to 3-Amino-2,2-dimethylhexanoic acid (CAS No. 221051-90-7)
3-Amino-2,2-dimethylhexanoic acid, identified by its Chemical Abstracts Service (CAS) number 221051-90-7, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and biochemical research. This amino acid derivative, characterized by its unique structural configuration, exhibits a range of potential applications that make it a subject of intense study and development. The compound’s molecular structure, featuring a branched chain and an amino group at the third position, contributes to its distinct chemical properties and biological interactions.
The synthesis and characterization of 3-Amino-2,2-dimethylhexanoic acid have been refined through advanced chemical methodologies, ensuring high purity and yield for research and industrial purposes. Its molecular formula, C₉H₁₇NO₂, reflects a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms, which are critical for its role in various biochemical pathways. The presence of two methyl groups at the second carbon position introduces steric hindrance, influencing the compound’s solubility, reactivity, and interaction with biological targets.
In recent years, 3-Amino-2,2-dimethylhexanoic acid has been explored for its pharmacological potential. Studies have indicated that this compound may serve as a precursor or intermediate in the development of novel therapeutic agents. Its structural similarity to naturally occurring amino acids allows it to potentially mimic or enhance certain biological processes. Researchers have been particularly interested in its ability to modulate enzyme activity and signal transduction pathways, which are integral to numerous disease mechanisms.
One of the most compelling aspects of 3-Amino-2,2-dimethylhexanoic acid is its versatility in chemical modifications. The amino group at the third position can be further functionalized to create derivatives with tailored properties. These modifications can enhance binding affinity to specific biological receptors or improve metabolic stability, making the compound a valuable tool in drug design. Additionally, the branched alkyl side chain contributes to unique physicochemical properties that can influence drug delivery systems and bioavailability.
The latest research in the field has highlighted the compound’s role in exploring new therapeutic modalities. For instance, studies have suggested that derivatives of 3-Amino-2,2-dimethylhexanoic acid may exhibit anti-inflammatory or analgesic effects by interacting with certain inflammatory mediators or pain receptors. Furthermore, its potential as a chiral building block for enantiomerically pure drugs has been recognized, which is crucial for developing drugs with high specificity and reduced side effects.
Another area of interest is the compound’s application in peptide mimetics. Peptides are essential signaling molecules in biological systems, but their use as therapeutics is often limited by stability issues. 3-Amino-2,2-dimethylhexanoic acid can be incorporated into peptide analogs to enhance their resistance to degradation while maintaining biological activity. This approach has opened new avenues for treating conditions such as neurodegenerative diseases and infectious disorders.
The industrial significance of 3-Amino-2,2-dimethylhexanoic acid cannot be overstated. Its synthesis requires precise control over reaction conditions to ensure optimal yield and purity. Advances in biocatalysis and green chemistry have enabled more sustainable production methods, reducing environmental impact while maintaining high standards of quality. These innovations are critical for scaling up production to meet growing demand from pharmaceutical companies and research institutions.
Regulatory considerations also play a vital role in the development and commercialization of 3-Amino-2,2-dimethylhexanoic acid. Compliance with international standards ensures that the compound is safe for use in various applications. Rigorous testing protocols are employed to assess its toxicity profile and potential side effects before it can be approved for clinical use. This meticulous approach underscores the commitment to safety and efficacy that characterizes modern pharmaceutical research.
The future prospects for 3-Amino-2,2-dimethylhexanoic acid appear promising as ongoing research continues to uncover new applications and refine synthetic methodologies. Collaborative efforts between academia and industry are expected to drive innovation further by integrating cutting-edge technologies such as computational modeling and high-throughput screening.
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